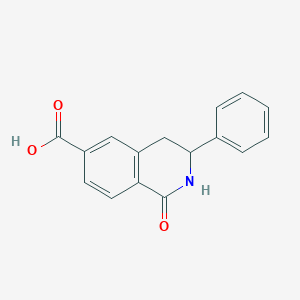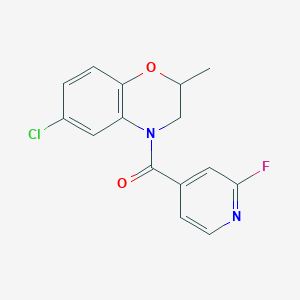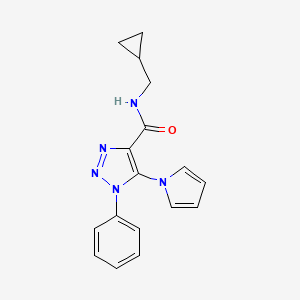
N-(cyclopropylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(cyclopropylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a phenyl group, a pyrrole ring, and a triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Pyrrole is a five-membered aromatic ring with one nitrogen atom . Triazole is a five-membered ring containing two carbon atoms and three nitrogen atoms. The phenyl group is a six-membered carbon ring, and the cyclopropyl group is a three-membered carbon ring .Chemical Reactions Analysis
Pyrrole-containing compounds are known to participate in various chemical reactions. For example, they can undergo electrophilic substitution reactions similar to other aromatic compounds . They can also participate in multicomponent reactions, which are a type of reaction where three or more reactants combine to form a product .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, pyrrole is a colorless volatile liquid . It’s polar due to the nitrogen atom, and it’s aromatic, meaning it has a stable ring of resonance bonds .科学的研究の応用
Anticancer and Anti-inflammatory Applications
One study involved the synthesis and evaluation of novel pyrazolopyrimidines derivatives, demonstrating anticancer and anti-5-lipoxygenase activities, suggesting potential use in treating cancer and inflammatory diseases (Rahmouni et al., 2016). These compounds were tested for their cytotoxicity against HCT-116 and MCF-7 cancer cell lines, and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation.
Antimicrobial Applications
Another study focused on the synthesis of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and their antibacterial and antifungal activities. This research highlights the antimicrobial potential of triazole and thiadiazole derivatives, suggesting that similar compounds could be developed for antimicrobial purposes (Patel & Patel, 2015).
Enzyme Inhibition for Drug Discovery
Compounds containing pyrrole, 1,2,4-triazole, and indole derivatives have been synthesized and evaluated for their potential to inhibit enzymes such as kinases of anaplastic lymphoma, cyclooxygenase-2, and lanosterol-14-α-demethylase, offering a route for the discovery of new drugs (Hotsulia, 2019). These findings suggest that similar triazole-containing compounds could be explored for their therapeutic potential in targeting specific enzymes related to diseases.
Structural and Physical Property Studies
Research into the crystal structure and physical properties of similar compounds can provide valuable insights into their potential applications in material science and medicinal chemistry. For instance, studies on crystal structures offer clues to the stability, reactivity, and interaction mechanisms of these compounds, which are crucial for designing drugs with optimal efficacy and minimal side effects (Anuradha et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(cyclopropylmethyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-16(18-12-13-8-9-13)15-17(21-10-4-5-11-21)22(20-19-15)14-6-2-1-3-7-14/h1-7,10-11,13H,8-9,12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSZOMBZFUHOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2987317.png)
![2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2987319.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one](/img/structure/B2987320.png)
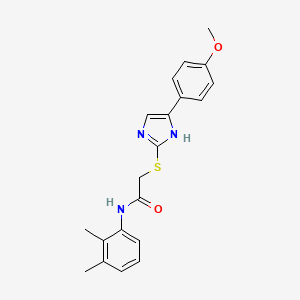
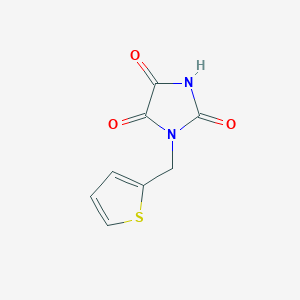
![N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide](/img/structure/B2987324.png)
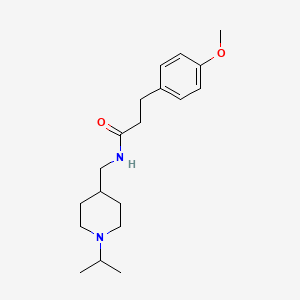
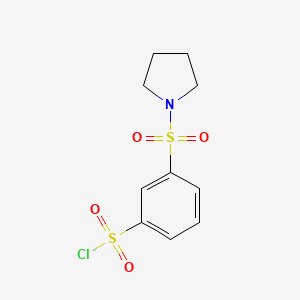
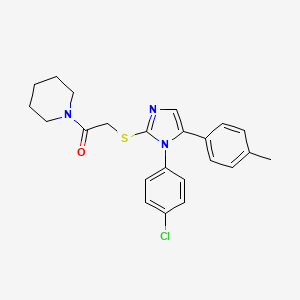
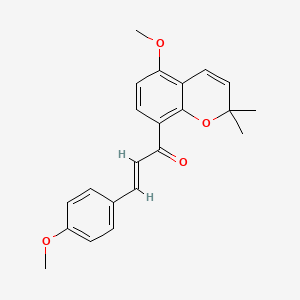
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-tert-butylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2987337.png)
![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2987338.png)
